PI3K/mTOR Inhibitor-8
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Overview
Description
PI3K/mTOR Inhibitor-8 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers, making this compound a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
PI3K/mTOR Inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of inhibitory activity and selectivity towards PI3K and mTOR pathways .
Scientific Research Applications
PI3K/mTOR Inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers characterized by dysregulated PI3K/mTOR signaling
Industry: Utilized in the development of new cancer therapies and drug formulations.
Mechanism of Action
PI3K/mTOR Inhibitor-8 exerts its effects by simultaneously inhibiting the activity of PI3K and mTOR enzymes. This dual inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound targets the ATP-binding sites of both PI3K and mTOR, preventing their activation and downstream signaling .
Comparison with Similar Compounds
Similar Compounds
GDC-0941: A selective PI3K inhibitor with similar inhibitory activity.
VS-5584: A dual PI3K/mTOR inhibitor with comparable potency.
Idelalisib: A PI3K delta-specific inhibitor used in cancer therapy.
Uniqueness
PI3K/mTOR Inhibitor-8 stands out due to its dual inhibitory action on both PI3K and mTOR pathways, offering a broader spectrum of activity compared to single-target inhibitors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
Properties
Molecular Formula |
C23H22N8O4S |
---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(2-aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C23H22N8O4S/c1-34-15-4-2-13(3-5-15)21(32)29-30-22(33)17-10-16-18(36-17)20(31-6-8-35-9-7-31)28-19(27-16)14-11-25-23(24)26-12-14/h2-5,10-12H,6-9H2,1H3,(H,29,32)(H,30,33)(H2,24,25,26) |
InChI Key |
AIGSGJXYLHDMBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(N=C4)N)N5CCOCC5 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.